1-(Indolin-1-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone
Description
This compound features a triazolopyridazine core fused with a thioether-linked ethanone moiety and substituted with an indolin-1-yl group and a 3-nitrophenyl ring. The triazolopyridazine scaffold is known for its heterocyclic versatility in medicinal chemistry, often contributing to π-π stacking interactions and hydrogen bonding capabilities. However, experimental data on its structural or pharmacological properties remain scarce, necessitating comparative analysis with structurally related compounds .
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O3S/c28-20(25-11-10-14-4-1-2-7-18(14)25)13-31-21-23-22-19-9-8-17(24-26(19)21)15-5-3-6-16(12-15)27(29)30/h1-9,12H,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJNRHSVRRMBNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Indolin-1-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the indoline core The indoline moiety can be synthesized through the Fischer indole synthesis or by the reduction of indole derivatives
Industrial Production Methods: In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters would be crucial to achieve efficient synthesis. Purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Indolin-1-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
1-(Indolin-1-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone has shown potential in various scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its biological activities, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound's unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(Indolin-1-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.
Comparison with Similar Compounds
Structural and Substituent Variations
The following compounds share the triazolopyridazine core but differ in substituents, influencing their physicochemical and biological profiles:
Electronic and Pharmacological Implications
- Electron-Withdrawing vs. Electron-Donating Groups : The 3-nitrophenyl group in the target compound contrasts with electron-rich substituents like morpholinyl () or thiophene (). Nitro groups typically reduce solubility but increase reactivity in nucleophilic environments, which could influence metabolic stability or target engagement .
- In contrast, the dihydrobenzodioxin group () introduces a non-planar, lipophilic moiety that may improve membrane permeability .
- Similarly, morpholinyl derivatives () are often explored for kinase inhibition .
Biological Activity
The compound 1-(Indolin-1-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the indole and triazole moieties. For instance, derivatives of triazole have shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicate that compounds similar to This compound exhibit dose-dependent growth inhibition in cancer cell lines such as HEK 293 (human embryonic kidney), BT474 (breast cancer), and NCI-H226 (lung cancer) .
| Compound | Cell Line | CTC50 (µM) |
|---|---|---|
| Indolin derivative | HEK 293 | 0.794 |
| Indolin derivative | BT474 | Not reported |
| Indolin derivative | NCI-H226 | Not reported |
Enzyme Inhibition
The compound is also noted for its inhibitory effects on several enzymes. The presence of the triazole ring is particularly significant as it has been associated with inhibition of various enzymes involved in tumor growth and metastasis. For example, studies have shown that similar triazole derivatives inhibit enzymes such as aromatase and xanthine oxidase .
The biological activity of This compound can be attributed to its ability to interact with biological macromolecules. Molecular docking studies suggest that the compound can form hydrogen bonds with the active sites of target enzymes, enhancing its inhibitory potential .
Case Studies
A notable study by Gotsulya et al. synthesized various derivatives of indole and triazole compounds and assessed their biological activities. The results indicated that these compounds had a significant impact on reducing tumor cell viability in vitro .
Another study focused on the synthesis of similar thioether compounds and evaluated their anticancer properties against multiple cell lines, confirming their potential as effective anticancer agents .
Q & A
Q. What are the recommended synthetic routes for synthesizing this compound, and what critical intermediates should be monitored?
The synthesis typically involves sequential heterocyclic ring formation. Key steps include:
- Triazolopyridazine Core Assembly : Cyclocondensation of hydrazine derivatives with nitriles under acidic conditions (e.g., POCl₃ or polyphosphoric acid) .
- Thioether Linkage : Nucleophilic substitution between a thiol-containing intermediate and a halogenated ethanone derivative, optimized using polar aprotic solvents (e.g., DMF) at 60–80°C .
- Intermediate Monitoring : Track the formation of 6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol via TLC (silica gel, chloroform:methanol 9:1) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can researchers validate the purity and structural integrity of the compound?
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%). Adjust mobile phase composition to resolve peaks from byproducts (e.g., unreacted nitrophenyl intermediates) .
- Spectroscopic Confirmation :
- ¹H/¹³C NMR : Identify characteristic signals (e.g., indolinyl CH₂ at δ 3.8–4.2 ppm, triazole aromatic protons at δ 8.1–8.5 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Q. What in vitro assays are suitable for initial biological activity screening?
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays for kinases like CDK2 or EGFR, with staurosporine as a positive control .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7), normalizing results to DMSO vehicle controls .
Advanced Research Questions
Q. How can reaction yields be improved during the formation of the triazolopyridazine core?
- Catalyst Optimization : Replace traditional acid catalysts with microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 12 hrs) and improve yields by 15–20% .
- Solvent Screening : Test ionic liquids (e.g., [BMIM][BF₄]) to enhance solubility of nitroaryl intermediates and reduce side reactions .
Q. What strategies address poor aqueous solubility in pharmacokinetic studies?
- Salt Formation : Screen counterions (e.g., hydrochloride, mesylate) using pH-solubility profiling .
- Nanoformulation : Prepare PEGylated liposomes via thin-film hydration, with particle size analysis (DLS) and encapsulation efficiency (>80%) validation .
Q. How can computational modeling predict binding modes with kinase targets?
- Docking Studies : Use AutoDock Vina to simulate interactions with EGFR (PDB: 1M17). Prioritize poses with hydrogen bonds to the hinge region (e.g., Met793) and hydrophobic contacts with the nitrophenyl group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex, analyzing RMSD and binding free energy (MM-PBSA) .
Q. How should researchers resolve discrepancies in IC₅₀ values across cell lines?
- Standardized Protocols : Replicate assays under uniform conditions (e.g., serum concentration, passage number).
- Off-Target Profiling : Use kinome-wide selectivity panels (e.g., DiscoverX KINOMEscan) to identify unintended targets influencing variability .
Data Contradiction Analysis
Q. What methods confirm whether observed cytotoxicity is target-specific or due to assay interference?
- Counter-Screens : Test the compound in isogenic cell lines (e.g., EGFR wild-type vs. knockout) .
- Redox Interference Check : Add catalase (100 U/mL) to MTT assays to rule out ROS-mediated false positives .
Q. How can researchers validate conflicting solubility predictions from computational models?
- Experimental Validation : Compare calculated logP (e.g., XlogP = 1.8 ) with shake-flask measurements in octanol/water.
- Thermodynamic Solubility : Use nephelometry to determine equilibrium solubility in PBS (pH 7.4) at 25°C .
Methodological Best Practices
Q. What quality control steps are critical for batch-to-batch reproducibility?
- Stability Testing : Store batches under nitrogen at −20°C and monitor degradation via LC-MS every 3 months.
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
